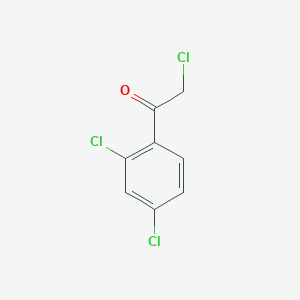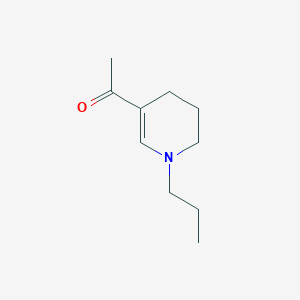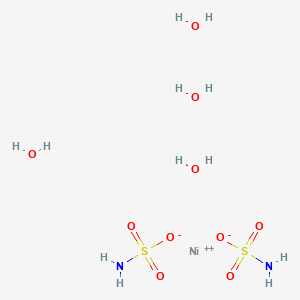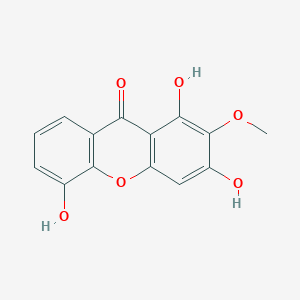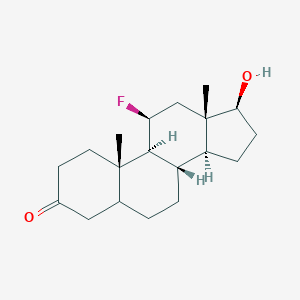
2-Methoxy-5-(pyridin-2-YL)pyridine
概要
説明
2-Methoxy-5-(pyridin-2-yl)pyridine is a compound with the molecular formula C11H10N2O . It has a molecular weight of 186.21 g/mol . The IUPAC name for this compound is 6’-methoxy-2,3’-bipyridine . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 2-Methoxy-5-(pyridin-2-YL)pyridine is1S/C11H10N2O/c1-14-11-6-5-9(8-13-11)10-4-2-3-7-12-10/h2-8H,1H3 . The canonical SMILES is COC1=NC=C(C=C1)C2=CC=CC=N2 . These codes provide a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
2-Methoxy-5-(pyridin-2-YL)pyridine has a molecular weight of 186.21 g/mol . It has a computed XLogP3 value of 1.8, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 3 hydrogen bond acceptors . It has a rotatable bond count of 2 . The topological polar surface area is 35 Ų . The compound is a solid at room temperature .科学的研究の応用
Organic Synthesis Intermediates
2-Methoxy-5-(pyridin-2-YL)pyridine serves as a versatile intermediate in organic synthesis. It is used in the synthesis of various boronic acid compounds, which are crucial in organic reactions like Suzuki coupling—a pivotal reaction used to form carbon-carbon bonds . Additionally, it’s employed in the synthesis of N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide, a compound with potential applications in crystallographic and conformational analyses .
Pharmacy and Medicinal Chemistry
In pharmacy, 2-Methoxy-5-(pyridin-2-YL)pyridine is used to create compounds with significant pharmacological activities. For instance, it’s involved in the synthesis of pyrimidine derivatives that exhibit anti-fibrosis activity, potentially offering new avenues for treating fibrotic diseases . It also plays a role in the development of erythromycin macrolide antibiotics and Beta Amyloid Cleaving Enzyme-1 (BACE1) inhibitors, which are important in treating bacterial infections and Alzheimer’s disease, respectively .
Biology and Enzyme Inhibition
This compound is instrumental in the field of biology, particularly in enzyme inhibition. It’s used to synthesize inhibitors that are selective for inducible nitric oxide synthase (iNOS), which are important in the study of inflammation and other physiological processes .
Fluorescent Probes
2-Methoxy-5-(pyridin-2-YL)pyridine is utilized in the design of fluorescent probes. These probes are essential tools in biochemistry and molecular biology for detecting the presence of specific ions or molecules, and for visualizing the location of these substances in cells or tissues .
Stimulus-Responsive Drug Carriers
The compound is also used in the construction of stimulus-responsive drug carriers. These advanced drug delivery systems can respond to various microenvironmental changes such as pH, glucose, and ATP levels in the body, allowing for controlled drug release .
Antimicrobial and Antiviral Research
Lastly, 2-Methoxy-5-(pyridin-2-YL)pyridine derivatives have been tested for their antimicrobial and antiviral activities. They have shown efficacy against a range of bacterial strains, yeasts, and filamentous fungi, highlighting their potential in developing new antimicrobial and antiviral agents .
Safety and Hazards
特性
IUPAC Name |
2-methoxy-5-pyridin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-14-11-6-5-9(8-13-11)10-4-2-3-7-12-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVJUCXZUHFRNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447623 | |
| Record name | 6'-Methoxy-[2,3']bipyridinyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(pyridin-2-YL)pyridine | |
CAS RN |
381725-49-1 | |
| Record name | 6'-Methoxy-[2,3']bipyridinyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6'-Methoxy-2,3'-bipyridyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-Bis[bis[3-[bis[3-[bis[3-[bis(3-aminopropyl)amino]propyl]amino]propyl]amino]propyl]amino]butane](/img/structure/B44732.png)

